molecular formula C7H5BrClFO B2677987 4-Bromo-3-chloro-2-fluorobenzyl alcohol CAS No. 1702154-18-4

4-Bromo-3-chloro-2-fluorobenzyl alcohol

Cat. No.: B2677987
CAS No.: 1702154-18-4
M. Wt: 239.47
InChI Key: JTFPQRGHKZBNFG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzyl alcohol has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “4-Bromo-3-chloro-2-fluorobenzyl alcohol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method includes the reaction of 4-bromo-3-chloro-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to an alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-2-fluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzyl alcohol depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms in the benzene ring can enhance its binding affinity to certain protein targets through halogen bonding interactions .

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-2-fluorobenzaldehyde
  • 4-Bromo-3-chloro-2-fluorobenzoic acid
  • 4-Bromo-3-chloro-2-fluorobenzylamine

Comparison: Compared to its similar compounds, 4-Bromo-3-chloro-2-fluorobenzyl alcohol is unique due to the presence of an alcohol group, which imparts different reactivity and solubility properties. The alcohol group makes it more versatile in chemical synthesis, allowing for further functionalization and derivatization .

Properties

IUPAC Name

(4-bromo-3-chloro-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFPQRGHKZBNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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